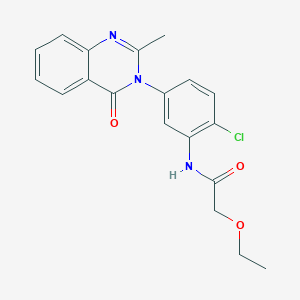

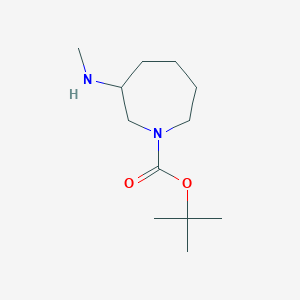

Tert-butyl 3-(methylamino)azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

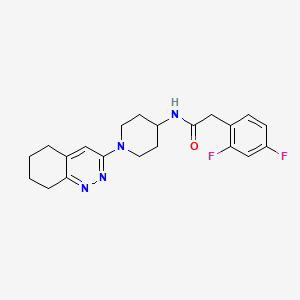

The compound "Tert-butyl 3-(methylamino)azepane-1-carboxylate" is a chemical intermediate that has been studied in the context of various synthetic pathways and molecular structures. It is related to compounds that have been synthesized as key intermediates for biologically active molecules, such as Rho–Kinase inhibitors and other heterocyclic compounds with potential biological activity .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was synthesized via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, which is a key intermediate for the Rho–Kinase inhibitor K-115 . Another related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters through intramolecular lactonization without the need for chiral catalysts or separation by chiral column chromatography . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, highlighting the versatility of tert-butyl-based intermediates in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structures of compounds similar to "Tert-butyl 3-(methylamino)azepane-1-carboxylate" have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate was determined to be of the monoclinic space group with a 1:1 ratio of diastereomers in the crystal .

Chemical Reactions Analysis

The reactivity of tert-butyl-based compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the potential of these compounds to participate in reactions with substrates containing active methylene groups . The versatility of tert-butyl-based intermediates is further exemplified by the synthesis of a wide range of amines using N-tert-butanesulfinyl imines, which serve as powerful chiral directing groups and can be readily cleaved after nucleophilic addition .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Tert-butyl 3-(methylamino)azepane-1-carboxylate" are not detailed in the provided papers, the related compounds synthesized in these studies exhibit characteristics such as solubility differences, which aid in their separation and purification . The crystallographic data provide insights into the density and space groups of these compounds, which are crucial for understanding their solid-state properties .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-(methylamino)azepane-1-carboxylate is used in the synthesis of complex organic compounds. For instance, it is involved in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, where its acylation with fluorinated acetic acid anhydrides leads to the formation of isomeric pyrazoles (Iminov et al., 2015). Additionally, it is a key intermediate in the synthesis of the Rho–kinase inhibitor K-115, crucial for large-scale production (Gomi et al., 2012).

Chemical Reactions and Stability

The compound's chemical behavior under different conditions has been explored. Demethoxycarbonylation of its derivatives leads to the formation of 3H-azepines and other isomeric azepines, indicating its reactive versatility (Satake et al., 1994). The study of its reactions and stability contributes to the understanding of its role in complex chemical syntheses.

Applications in Asymmetric Synthesis

It is also used in asymmetric synthesis processes. For example, it is a precursor in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to various enantioenriched amines and other compounds, showcasing its utility in synthesizing chiral molecules (Cogan et al., 1998).

Role in Novel Compound Synthesis

Its utility extends to the synthesis of novel compounds. For instance, it is used in the preparation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, which is important for exploring new chemical structures (Moriguchi et al., 2014).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

tert-butyl 3-(methylamino)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSRUKYVCUYXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methylamino)azepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)